4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: is an organic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.362 g/mol . This compound is characterized by the presence of methoxy, nitro, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amide formation with 2,4,6-trimethylaniline . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The resulting nitro compound is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: 4,5-dimethoxy-2-amino-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 2,4,6-trimethylaniline.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
Comparison with Similar Compounds
4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide: can be compared with other benzamide derivatives such as:
4,5-dimethoxy-2-nitrobenzoic acid: Lacks the amide group, making it less versatile in certain applications.
4,5-dimethoxy-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of an amide, leading to different reactivity and applications.
4,5-dimethoxy-2-nitrobenzyl bromide: Contains a bromine atom, making it more reactive in substitution reactions.
The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-10-6-11(2)17(12(3)7-10)19-18(21)13-8-15(24-4)16(25-5)9-14(13)20(22)23/h6-9H,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFDBUYZXURGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353514 |
Source
|
Record name | 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6103-06-6 |
Source
|
Record name | 4,5-dimethoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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